Tetraethylene glycol monomethyl ether

Description

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...PEG-4 Methyl Ether...

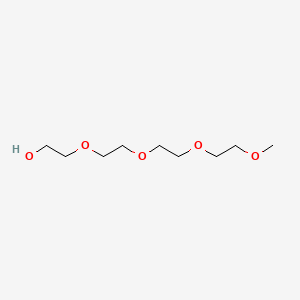

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYRFEPBTVGZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027829 | |

| Record name | 2,5,8,11-Tetraoxatridecan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Acros Organics MSDS], COLOURLESS-TO-PALE-YELLOW LIQUID. | |

| Record name | 3,6,9,12-Tetraoxatridecan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol monomethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

280-350 °C | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

161 °C c.c. | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.2 (calculated) | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

23783-42-8 | |

| Record name | Tetraethylene glycol monomethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23783-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PEG-4 methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023783428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23783-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6,9,12-Tetraoxatridecan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,8,11-Tetraoxatridecan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxotridecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-39 °C | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Tetraethylene Glycol Monomethyl Ether: Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol monomethyl ether (TEG-MME) is a high-purity poly(ethylene glycol) (PEG) derivative that has garnered significant interest in the fields of chemistry and pharmacology. Its unique physicochemical properties, including high water solubility, biocompatibility, and low toxicity, make it an invaluable component in the design and synthesis of advanced drug delivery systems and novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound and details its application in drug development, with a focus on its use as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of therapeutic biomolecules.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are critical for its application in various experimental settings.

| Property | Value | References |

| Molecular Formula | C₉H₂₀O₅ | [1][2] |

| Molecular Weight | 208.25 g/mol | [1][3][2] |

| Appearance | Clear, colorless to light yellow liquid | [1][4][5] |

| Density | Approximately 1.045 - 1.07 g/mL at 25 °C | [1][3][6] |

| Boiling Point | ~275 °C (527 °F) at 760 mmHg; 158 - 160 °C at 5 mmHg | [5] |

| Melting Point | -39 °C | [1][2] |

| Flash Point | > 110 °C (> 230 °F) | [7] |

| Solubility | Fully miscible with water and many organic solvents | [5][8] |

| Refractive Index | n20/D ~1.444 - 1.45 | [1][3] |

| CAS Number | 23783-42-8 | [4][9] |

Applications in Drug Development

This compound is a versatile tool in drug development, primarily utilized as a flexible and hydrophilic linker. Its incorporation into therapeutic molecules can enhance solubility, improve pharmacokinetic profiles, and enable novel therapeutic modalities.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. This compound is an ideal building block for PROTAC linkers due to its flexibility, hydrophilicity, and defined length.[6]

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, starting from the activation of this compound.

This protocol describes the activation of the terminal hydroxyl group of this compound by tosylation, preparing it for subsequent nucleophilic substitution reactions in PROTAC synthesis.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) (or another suitable base like triethylamine)

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tosylated product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

PEGylation of Therapeutic Proteins and Peptides

PEGylation is the process of covalently attaching PEG chains to a therapeutic protein or peptide. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the biomolecule by:

-

Increasing hydrodynamic size: This reduces renal clearance and extends the circulating half-life.

-

Masking epitopes: This can reduce immunogenicity and antigenicity.

-

Enhancing solubility and stability: This can improve formulation and reduce aggregation.

This compound, as a monodisperse and short-chain PEG, is particularly useful for the controlled PEGylation of smaller peptides or for introducing a short hydrophilic spacer.

While this compound does not directly participate in signaling pathways, it is a crucial component of PROTACs which hijack the cell's own protein degradation machinery. The following diagram illustrates the mechanism of action of a PROTAC.

This protocol outlines a general method for the characterization of a peptide that has been PEGylated with an activated form of this compound.

Materials:

-

PEGylated peptide sample

-

Liquid chromatography-mass spectrometry (LC/MS) system (e.g., UPLC coupled to a high-resolution mass spectrometer)

-

C18 reversed-phase column suitable for peptide analysis

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

Sample vials

Procedure:

-

Sample Preparation: Dissolve the purified PEGylated peptide in an appropriate solvent (e.g., water or a low percentage of organic solvent) to a final concentration of approximately 1 mg/mL.

-

LC Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject 1-5 µL of the sample onto the column.

-

Apply a linear gradient of mobile phase B to elute the PEGylated peptide. A typical gradient might be from 5% to 95% B over 30 minutes.

-

The flow rate is typically set between 0.2 and 0.5 mL/min.

-

-

MS Detection:

-

The eluent from the LC is directed into the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Acquire mass spectra over a relevant m/z range (e.g., 400-2000 m/z).

-

Set the instrument parameters (e.g., capillary voltage, cone voltage, source temperature) to optimize the signal for the expected mass of the PEGylated peptide.

-

-

Data Analysis:

-

Analyze the obtained mass spectrum to identify the molecular weight of the PEGylated peptide. The expected mass will be the mass of the parent peptide plus the mass of the TEG-MME moiety (208.25 Da), minus the mass of any leaving groups from the conjugation reaction.

-

The presence of a peak corresponding to this calculated mass confirms the successful PEGylation.

-

The purity of the PEGylated product can be assessed from the chromatogram by integrating the peak area of the desired product relative to any impurities or unreacted starting material.

-

Safety and Handling

This compound is considered to have low acute toxicity.[4] However, as with any chemical, appropriate safety precautions should be taken. It may cause eye and skin irritation upon direct contact.[4] It is recommended to handle this chemical in a well-ventilated area and to use personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][10]

Conclusion

This compound is a key enabling reagent in modern drug development. Its well-defined structure, hydrophilicity, and biocompatibility make it an excellent choice for constructing linkers in PROTACs and for the PEGylation of therapeutic biomolecules. The detailed protocols and workflows provided in this guide offer a starting point for researchers looking to incorporate this versatile molecule into their drug discovery and development programs. As the demand for more sophisticated and targeted therapies continues to grow, the importance of well-characterized and functional building blocks like this compound will undoubtedly increase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 4. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. creativepegworks.com [creativepegworks.com]

- 7. bachem.com [bachem.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. jchemlett.com [jchemlett.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physical Properties of Tetraethylene Glycol Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tetraethylene glycol monomethyl ether. The information is presented in a clear and concise format, with quantitative data summarized in structured tables for ease of comparison. This document also includes conceptual diagrams illustrating the synthesis of the compound and its application in Proteolysis Targeting Chimeras (PROTACs), a burgeoning field in drug development.

Core Physical and Chemical Properties

This compound, also known as methyl tetraglycol, is a high-boiling, colorless to light yellow liquid with a mild odor.[1] It is a member of the glycol ether family and is characterized by the presence of both ether and hydroxyl functional groups, which impart its versatile solvency.[2] Its chemical formula is C9H20O5, and its structure consists of a four-unit ethylene (B1197577) glycol chain with a methyl ether group at one end and a hydroxyl group at the other.[1][3]

General Properties

| Property | Value | Source(s) |

| Synonyms | Methyl tetraglycol, mPEG4-Alcohol | [1][4] |

| CAS Number | 23783-42-8 | [1][3][4] |

| Molecular Formula | C9H20O5 | [1][3][4] |

| Molecular Weight | 208.25 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [1][4] |

Physicochemical Data

The following table summarizes the key quantitative physical properties of this compound. It is important to note that values can vary slightly depending on the grade and purity of the substance.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 125 °C | at 1 mmHg | [1][4][5] |

| 158-160 °C | at 5 mmHg | [6][7] | |

| ~275 °C | at atmospheric pressure | ||

| 280 - 350 °C | Not specified | [8] | |

| Melting Point | -39 °C | [1][3][8] | |

| Density | 1.045 g/mL | at 25 °C | [6][9][10] |

| 1.065 g/cm³ | Not specified | [3] | |

| 1.07 g/cm³ | Not specified | [1][4] | |

| Refractive Index | 1.444 | at 20 °C | [9][10] |

| 1.45 | at 20 °C | [1][4][5] | |

| Flash Point | 113 °C | closed cup | [9] |

| 126.40 °C | Not specified | [3] | |

| >110 °C | Not specified | [6][7] | |

| 161 °C | Not specified | [8] | |

| Vapor Pressure | 0.1 Pa | at 20 °C | [6][7] |

| Viscosity | Data not consistently available in initial searches. Viscosity of glycols can be determined by methods such as ASTM D445.[11][12] | ||

| Solubility | Soluble in water and many organic solvents.[4][5] Also soluble in DMSO.[6] |

Experimental Protocols for Physical Property Determination

While this guide does not reproduce the full copyrighted text of standard testing methods, it directs researchers to the appropriate, validated protocols for determining the key physical properties of glycol ethers. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of standards for these measurements.

-

Boiling Point: The boiling point and distillation range of volatile organic liquids like this compound can be determined according to ASTM D1078 .[13] This method involves distilling a sample under controlled conditions and observing the temperature range from the initial boiling point to the dry point. For higher boiling point substances, gas chromatography methods such as ASTM D5399 can also be employed to determine the boiling point distribution.[13]

-

Density: The density and relative density of liquids can be measured using ASTM D4052 .[6][14] This standard test method utilizes a digital density meter.

-

Refractive Index: The refractive index of transparent liquids is typically measured using a refractometer following a procedure outlined in standards like ASTM D1218 or ASTM D1807 .[15][16][17][18] These methods involve placing the liquid on a prism and measuring the angle of light refraction.

-

Viscosity: The kinematic viscosity of transparent and opaque liquids can be determined using a calibrated glass capillary viscometer as described in ASTM D445 .[11][12][19][20] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

-

Flash Point: The flash point is determined by heating the sample in a controlled manner and introducing an ignition source to determine the lowest temperature at which the vapors will ignite. Standard methods are available from organizations like ASTM.

-

Water Content: The Karl Fischer titration method, as referenced in ASTM E202 for glycols, is a standard procedure for determining water content.[6][21]

Visualizing Synthesis and Application

To further aid in the understanding of this compound's role in research and development, the following diagrams, created using the DOT language, illustrate a general synthesis pathway and a workflow for its application as a linker in PROTACs.

Caption: A generalized workflow for the synthesis of this compound.[1]

Caption: General workflow for PROTAC synthesis using a PEG linker like mPEG4.[3][4][7][10]

References

- 1. TETRAETHYLENEGLYCOL MONOMETHYL ETHER | 23783-42-8 [chemicalbook.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. scribd.com [scribd.com]

- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 8. Experimental investigation of thermophysical properties of ethylene glycol based secondary fluids [kth.diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. ASTM D445 - eralytics [eralytics.com]

- 12. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 13. img.antpedia.com [img.antpedia.com]

- 14. solventsandpetroleum.com [solventsandpetroleum.com]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. my.che.utah.edu [my.che.utah.edu]

- 17. scribd.com [scribd.com]

- 18. img.antpedia.com [img.antpedia.com]

- 19. ppapco.ir [ppapco.ir]

- 20. tamson-instruments.com [tamson-instruments.com]

- 21. matestlabs.com [matestlabs.com]

An In-depth Technical Guide to Tetraethylene Glycol Monomethyl Ether (CAS: 23783-42-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol monomethyl ether, also known as methyl-PEG4-alcohol (mPEG4-OH), is a monofunctional polyethylene (B3416737) glycol (PEG) derivative that is gaining significant attention in the pharmaceutical and biotechnology sectors.[1][2] Its unique combination of hydrophilicity, biocompatibility, and a reactive terminal hydroxyl group makes it a versatile building block in drug delivery systems, bioconjugation, and as a linker in novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs).[1][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data relevant to researchers in drug development.

Core Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a molecule is paramount for its effective application in research and development. The following tables summarize the key physical, chemical, and safety data for this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 23783-42-8 | [1][2][3][4][5][6][7][8][9][][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35] |

| Molecular Formula | C₉H₂₀O₅ | [1][7][12][14] |

| Molecular Weight | 208.25 g/mol | [1][7][12][14] |

| Appearance | Clear, colorless to very slightly yellow liquid | [1][2][7] |

| Boiling Point | 158-160 °C at 5 mmHg; 128 °C | [1][27] |

| Melting Point | -39 °C | [7][27] |

| Density | 1.045 g/mL at 25 °C | [1] |

| Refractive Index | 1.444-1.446 | [1] |

| Flash Point | >110 °C | [1] |

| Water Solubility | Highly soluble (999,999 mg/L estimated) | [1] |

| Synonyms | Methyl tetraglycol, m-PEG4-alcohol, mPEG4-OH, 2,5,8,11-Tetraoxatridecan-13-ol, 3,6,9,12-Tetraoxatridecan-1-ol | [1][2][12][14] |

Safety and Handling Information

| Hazard Information | Description | Reference(s) |

| GHS Classification | Not classified as hazardous according to GHS. Causes serious eye irritation (Category 2A) according to some suppliers. | [2] |

| Precautionary Statements | Avoid contact with skin and eyes. Use with adequate ventilation. Wash thoroughly after handling. | [2] |

| Personal Protective Equipment | Safety glasses with side-shields, chemical-resistant gloves, and appropriate laboratory coat. | [2] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at -5°C for long-term stability. | [1][14] |

| Incompatibility | Strong oxidizing agents. | [2] |

| Toxicological Data | The toxicological properties have not been fully investigated. May cause skin and eye irritation. | [4] |

Applications in Drug Development

The hydrophilic nature of the tetraethylene glycol chain enhances the aqueous solubility of conjugated molecules, a critical attribute for improving the bioavailability of poorly soluble drugs.[2][30] The terminal hydroxyl group serves as a versatile handle for further chemical modification, allowing its incorporation into more complex molecular architectures.[2][4]

As a PROTAC Linker

This compound is frequently utilized as a component of linkers in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The PEG chain in the linker can influence the solubility, cell permeability, and overall efficacy of the PROTAC molecule.[1]

In Drug Delivery Systems

This compound is a valuable component in various drug delivery systems.[2] Its incorporation into drug formulations can enhance the solubility and stability of active pharmaceutical ingredients (APIs).[2] Furthermore, it can be used in the synthesis of block copolymers for the formation of micelles and other nanoparticles for targeted drug delivery.[20]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific research. This section provides methodologies for the synthesis, derivatization, and analysis of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the deprotection of a protected precursor.[4]

Materials:

-

2-(2,5,8,11-tetraoxatridecan-13-yloxy)tetrahydro-2H-pyran

-

Pyridinium (B92312) p-toluenesulfonate (PPTS)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 2-(2,5,8,11-tetraoxatridecan-13-yloxy)tetrahydro-2H-pyran (0.96 mmol) in methanol (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridinium p-toluenesulfonate (0.096 mmol) to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an eluent of 5% methanol in dichloromethane to yield the final product.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cas 23783-42-8,TETRAETHYLENEGLYCOL MONOMETHYL ETHER | lookchem [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TETRAETHYLENEGLYCOL MONOMETHYL ETHER | 23783-42-8 [chemicalbook.com]

- 5. TETRAETHYLENEGLYCOL MONOMETHYL ETHER(23783-42-8) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. CN1403429A - Three, the preparation method of tetraethylene glycol methyl ether and the reuse method of its by-product polyglycol methyl ether - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 11. gcms.cz [gcms.cz]

- 12. Triethylene glycol monomethyl ether | C7H16O4 | CID 8178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mPEG4-OH | CAS:23783-42-8 | Biopharma PEG [biochempeg.com]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0094708) [hmdb.ca]

- 16. epa.gov [epa.gov]

- 17. scbt.com [scbt.com]

- 18. This compound 23783-42-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. CN103479573A - Preparation methods for polyethylene glycol monomethyl ether-polyester diblock copolymer micelle and drug-loaded micelle - Google Patents [patents.google.com]

- 21. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 22. US20100041160A1 - Analysis of high molecular weight mpeg alcohol compositions - Google Patents [patents.google.com]

- 23. Tetraethyleneglycol monododecyl ether(5274-68-0) 1H NMR spectrum [chemicalbook.com]

- 24. Human Metabolome Database: Predicted GC-MS Spectrum - Triethylene Glycol Monomethyl Ether GC-MS (Non-derivatized) - 70eV, Positive (HMDB0062666) [hmdb.ca]

- 25. This compound | C9H20O5 | CID 90263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Tetraethyleneglycol monomethyl ether | 23783-42-8 | FT42097 [biosynth.com]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and Biological Analysis of Thiotetra(ethylene glycol) monomethyl Ether-Functionalized Porphyrazines: Cellular Uptake and Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. wjbphs.com [wjbphs.com]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. Alcohol synthesis based on the SN2 reactions of alkyl halides with the squarate dianion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Tetraethylene Glycol Monomethyl Ether

This technical guide provides a comprehensive overview of tetraethylene glycol monomethyl ether, with a primary focus on its molecular weight and the methodologies for its determination. The document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.

Physicochemical Properties

This compound, also known as mPEG4-OH, is a monofunctional polyethylene (B3416737) glycol (PEG) derivative.[1] It is a clear, colorless liquid at room temperature.[2] Its properties make it a versatile compound in various scientific applications, including as a solvent, a surfactant, and a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[3][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Weight | 208.25 | g/mol [1][5][6][7][8][9] |

| Chemical Formula | C₉H₂₀O₅ | -[1][6][7][8][9] |

| CAS Number | 23783-42-8 | -[1][6][7] |

| Appearance | Colorless to light yellow liquid | -[2][7] |

| Density | ~1.045 - 1.07 | g/cm³ at 25 °C[5][7][8][10] |

| Boiling Point | 125 - 160 | °C (at varying pressures)[6][7][10] |

| Melting Point | -39 | °C[6][7] |

| Water Solubility | Miscible | -[2][10] |

Experimental Protocols

This section details the experimental methodologies for the synthesis of this compound and the analytical techniques used to determine its molecular weight and confirm its structure.

Synthesis of this compound

A common method for the synthesis of this compound involves the deprotection of a protected precursor.[6]

General Procedure: [6]

-

A solution of 2-(2,5,8,11-tetraoxatridecan-13-yloxy)tetrahydro-2H-pyran (0.96 mmol) in methanol (B129727) (5 mL) is prepared in a reaction vessel.

-

The solution is cooled to 0 °C.

-

Pyridinium p-toluenesulfonate (PPTS) (0.096 mmol) is added to the cooled solution.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred for 16 hours.

-

Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude product, this compound.

Molecular Weight and Structural Characterization

The determination of the molecular weight and confirmation of the structure of this compound can be achieved through various analytical techniques.

Mass spectrometry is a powerful technique for the precise determination of the molecular weight of a compound.

Experimental Protocol (GC/MS): [9]

-

Instrumentation: A Gas Chromatograph (GC) coupled with a Mass Selective Detector (MSD) is used.

-

Sample Preparation: The sample is prepared by dissolving it in a suitable volatile solvent.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI).

-

Mass Analysis: The ionized fragments are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (208.25 for C₉H₂₀O₅), along with characteristic fragment ions.

NMR spectroscopy provides detailed information about the chemical structure of a molecule, which can be used to confirm the identity of this compound and indirectly verify its molecular weight.

Experimental Protocol (¹H NMR): [11]

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz).

-

Spectral Analysis: The chemical shifts, multiplicities, and integrations of the peaks in the spectrum are analyzed to confirm the presence of the different proton environments in the molecule. For this compound, one would expect to see signals corresponding to the methyl protons, the methylene (B1212753) protons adjacent to the methoxy (B1213986) group, the other methylene protons of the ethylene (B1197577) glycol units, and the terminal hydroxyl proton.

GPC, also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers.[5] While this compound is a discrete molecule, GPC can be used to assess its purity and compare its elution time to molecular weight standards.

Experimental Protocol: [7]

-

System: A high-performance liquid chromatography (HPLC) system equipped with a GPC column and a refractive index detector.[5]

-

Mobile Phase: An appropriate solvent, such as ultrapure water, is used as the mobile phase.[7]

-

Calibration: The system is calibrated using a series of narrow molecular weight PEG standards. A calibration curve of log(molecular weight) versus retention time is generated.

-

Sample Analysis: The this compound sample is dissolved in the mobile phase and injected into the system.

-

Molecular Weight Determination: The retention time of the sample is used to determine its molecular weight by comparing it to the calibration curve.

Visualizations

The following diagrams illustrate the synthesis workflow for this compound and a general workflow for its molecular weight determination.

Caption: Synthesis workflow for this compound.

Caption: Workflow for molecular weight determination.

References

- 1. agilent.com [agilent.com]

- 2. africaresearchconnects.com [africaresearchconnects.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. waters.com [waters.com]

- 6. TETRAETHYLENEGLYCOL MONOMETHYL ETHER | 23783-42-8 [chemicalbook.com]

- 7. Determination of Polyethylene Glycol by Gel Permeation Chromatography [m.wayeal-instrument.com]

- 8. Thin-layer and gel permeation chromatographic separation of low molecular weight polyethylene glycol oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. maxwellsci.com [maxwellsci.com]

- 10. researchgate.net [researchgate.net]

- 11. TETRAETHYLENEGLYCOL MONOMETHYL ETHER(23783-42-8) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Boiling Point of Tetraethylene glycol monomethyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point of tetraethylene glycol monomethyl ether (TEGME), a compound of interest in various scientific and industrial applications, including its use as a solvent and in drug delivery systems.[1] This document compiles key physical data, outlines a detailed experimental protocol for boiling point determination, and presents a visual workflow for clarity.

Core Physical and Chemical Properties

This compound, also known as methyl tetraglycol (B153818) or mPEG4-Alcohol, is a clear, colorless to light yellow liquid.[2][3] It is a versatile solvent and a monofunctional polyethylene (B3416737) glycol (PEG) derivative, making it useful in chemical synthesis and polymer science.[1][4] Its hydrophilic nature enhances the solubility of other substances in aqueous media.[1][4]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Boiling Point | ~275 °C (at atmospheric pressure) | [5] |

| 158 - 160 °C (at 5 mmHg) | [6] | |

| 128.00 °C | [7] | |

| 125 °C (at 1 mmHg) | [2][3] | |

| Molecular Formula | C9H20O5 | [2][7] |

| Molecular Weight | 208.25 g/mol | [2][7] |

| Density | 1.07 g/cm³ | [2][3] |

| 1.065 g/cm³ | [7] | |

| 1.045 g/mL at 25 °C | [6] | |

| Melting Point | -39 °C | [2][7] |

| Flash Point | >110 °C | [6] |

| 113 °C (closed cup) | ||

| 126.40 °C | [7] | |

| Refractive Index | n20/D 1.45 | [2][3] |

| n20/D 1.444 | ||

| CAS Number | 23783-42-8 | [2][7] |

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

The following protocol details a micro-scale method for the determination of the boiling point of this compound, adapted from standard laboratory procedures.[8][9] This method is advantageous as it requires a minimal amount of the sample.[9]

Materials:

-

This compound sample

-

Thiele tube

-

Mineral oil or other suitable heating fluid

-

Thermometer (-10 to 300 °C range)

-

Small glass vial (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Sample Preparation: Fill the small glass vial to about half-full with the this compound sample.[9]

-

Capillary Tube Insertion: Place the capillary tube into the vial with the open end down.[9]

-

Assembly: Attach the vial to the thermometer using a small rubber band. The bottom of the vial should be level with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and vial assembly into the Thiele tube, ensuring the vial is immersed in the heating oil. The thermometer bulb and the sample should be positioned below the side arm of the Thiele tube.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner using a back-and-forth motion.[8] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, remove the heat source.[8]

-

Boiling Point Determination: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[8] Record this temperature.

-

Barometric Pressure: Record the ambient barometric pressure, as the boiling point is dependent on pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of this compound using the Thiele tube method.

Caption: Workflow for Boiling Point Determination.

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 23783-42-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. TETRAETHYLENEGLYCOL MONOMETHYL ETHER | 23783-42-8 [chemicalbook.com]

- 5. What is this compound? [ethersolvent.com]

- 6. 23783-42-8 CAS MSDS (TETRAETHYLENEGLYCOL MONOMETHYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Tetraethyleneglycol monomethyl ether | 23783-42-8 | FT42097 [biosynth.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

Tetraethylene Glycol Monomethyl Ether: A Technical Guide to its Density and Physicochemical Properties

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density and other key physicochemical properties of tetraethylene glycol monomethyl ether (TEGMME). This information is critical for its application in research, development, and manufacturing, particularly in fields such as drug delivery, formulation science, and materials science where it serves as a solvent, surfactant, and chemical intermediate.[1][2][3]

Physicochemical Data of this compound

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its physical and chemical characteristics.

| Property | Value | Unit | Conditions | Reference(s) |

| Density | 1.045 | g/mL | at 25 °C | [3] |

| 1.065 | g/cm³ | Not Specified | [4] | |

| Molecular Weight | 208.25 | g/mol | [4][5] | |

| Chemical Formula | C₉H₂₀O₅ | [4][5] | ||

| Boiling Point | ~275 | °C | [2] | |

| 128 | °C | at 1 mmHg | ||

| Melting Point | -39 | °C | [4] | |

| Flash Point | >110 | °C | ||

| Viscosity | Data on the viscosity of pure this compound at various temperatures is available and shows a decrease with increasing temperature. For aqueous solutions, viscosity is a function of both composition and temperature.[6][7] | |||

| Solubility | Fully miscible with water and many organic solvents.[1][2] |

Experimental Protocols for Density Determination

The accurate determination of density is crucial for the proper use of this compound in various applications. Two common and reliable methods for determining the density of liquids are detailed below.

Method 1: Density Determination using a Pycnometer

This method relies on the precise measurement of the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a specific, calibrated volume)

-

Analytical balance

-

Thermostatic bath

-

Thermometer

Procedure:

-

Cleaning and Calibration:

-

Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

-

Determine and record the mass of the empty, dry pycnometer (m₀).[8]

-

Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.

-

Place the filled pycnometer in a thermostatic bath to ensure the liquid reaches the desired temperature.

-

Insert the stopper, allowing excess liquid to escape through the capillary, ensuring the pycnometer is completely full.

-

Dry the exterior of the pycnometer and measure its mass (m₁).

-

Calculate the exact volume of the pycnometer at the calibration temperature.

-

-

Sample Measurement:

-

Calculation:

-

The density (ρ) of the sample is calculated using the following formula: ρ_sample = (m₂ - m₀) / V_pycnometer where V_pycnometer is the calibrated volume of the pycnometer.

-

Method 2: Density Determination using an Oscillating U-tube Digital Density Meter (ASTM D4052)

This instrumental method provides rapid and highly accurate density measurements.[10][11]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or autosampler for sample injection

Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into a U-shaped tube, which is then electronically excited to oscillate.[10] The instrument measures the frequency of oscillation, which changes with the mass of the liquid in the tube. This frequency is then converted to a density value using calibration data.[10]

Procedure:

-

Calibration:

-

Calibrate the instrument according to the manufacturer's instructions, typically using dry air and a standard liquid with a precisely known density (e.g., pure water).

-

-

Sample Preparation and Injection:

-

Ensure the sample of this compound is free of air bubbles.

-

Inject the sample into the oscillating U-tube using a syringe or an autosampler, ensuring the tube is completely filled.[12]

-

-

Measurement:

-

The instrument will automatically bring the sample to the set temperature and measure the oscillation period.

-

The density is then calculated and displayed by the instrument's software.[12]

-

-

Cleaning:

-

After each measurement, the U-tube must be thoroughly cleaned with appropriate solvents and dried to prevent cross-contamination.

-

Visualizations

The following diagrams illustrate the experimental workflow for density determination and the structural properties of this compound.

Caption: Experimental workflows for determining the density of this compound.

Caption: Relationship between the structure of TEGMME and its key properties.

References

- 1. Page loading... [guidechem.com]

- 2. What is this compound? [ethersolvent.com]

- 3. What is this compound - Properties & Specifications [adress-chemical.com]

- 4. biosynth.com [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 11. ASTM D4052 - eralytics [eralytics.com]

- 12. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

Unveiling the Solubility Profile of Tetraethylene Glycol Monomethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tetraethylene glycol monomethyl ether (TEGME) in water and a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize TEGME in their work.

This compound, a member of the glycol ether family, is a versatile solvent and chemical intermediate. Its unique molecular structure, possessing both hydrophilic ether linkages and a terminal hydroxyl group, alongside a hydrophobic alkyl chain, imparts a broad range of solubility characteristics. Understanding these properties is critical for its effective application in various fields, including as a solvent in chemical reactions, a component in formulations, and notably as a hydrophilic linker in the design of Proteolysis Targeting Chimeras (PROTACs).

Quantitative Solubility Data

The solubility of this compound has been compiled from various sources and is presented below. It is important to note that while TEGME is widely reported as being fully miscible with water and many organic solvents, precise quantitative data across a comprehensive range of solvents is not always available. In such cases, qualitative descriptions or data for structurally similar compounds are provided as a reliable indicator of its expected behavior.

Table 1: Solubility of this compound in Water and Common Organic Solvents

| Solvent | Chemical Formula | Solubility | Notes |

| Water | H₂O | Miscible | Fully miscible in all proportions. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | |

| Methanol | CH₃OH | Expected to be Miscible | Data for the structurally similar triethylene glycol monomethyl ether indicates complete solubility. |

| Ethanol | C₂H₅OH | Expected to be Miscible | General characteristic of lower glycol ethers. |

| Acetone | (CH₃)₂CO | Expected to be Miscible | Data for the structurally similar triethylene glycol monomethyl ether indicates complete solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | Expected to be Soluble | |

| Ethyl Acetate | CH₃COOC₂H₅ | Expected to be Soluble | |

| Toluene | C₇H₈ | Expected to be Soluble | |

| Chloroform | CHCl₃ | Expected to be Soluble | |

| Hexane | C₆H₁₄ | Expected to be Sparingly Soluble to Insoluble | Increased non-polar character of the solvent limits solubility. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent. This protocol is adapted from the widely recognized OECD Guideline 105 for testing the solubility of chemicals, specifically the "Flask Method," which is suitable for substances with solubilities above 10⁻² g/L.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Solvent of interest (analytical grade)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Centrifuge (optional)

-

Syringes and filters (pore size appropriate to remove undissolved solute)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Preparation of the Test Solution: a. Add an excess amount of this compound to a glass flask. The excess is crucial to ensure that a saturated solution is achieved. b. Add a known volume of the solvent to the flask. c. Tightly stopper the flask to prevent solvent evaporation.

-

Equilibration: a. Place the flask in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C). b. Stir the mixture using a magnetic stirrer for a sufficient period to reach equilibrium. A preliminary test may be required to determine the necessary equilibration time, but 24 to 48 hours is generally adequate.

-

Phase Separation: a. After equilibration, cease stirring and allow the undissolved solute to settle. b. If necessary, centrifuge the sample at the test temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection: a. Carefully extract a known volume of the clear, saturated supernatant using a syringe. b. Immediately filter the sample to remove any remaining undissolved microparticles.

-

Quantification: a. Prepare a series of calibration standards of this compound in the same solvent. b. Analyze the filtered sample and the calibration standards using a suitable analytical method (e.g., GC-FID or HPLC). c. Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

Data Reporting: a. The solubility is reported as the mass of solute per volume or mass of solvent (e.g., g/L or g/100g ) at the specified temperature.

Visualizing Key Concepts and Workflows

To further elucidate the practical application and underlying principles related to the utility of this compound, the following diagrams have been generated using Graphviz.

PROTAC-Mediated Protein Degradation Pathway

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that utilize the cell's ubiquitin-proteasome system to degrade specific target proteins. This compound is often incorporated as a flexible and hydrophilic linker in PROTAC design to improve solubility and pharmacokinetic properties.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility, as detailed in the protocol section.

Caption: Experimental workflow for solubility determination.

Spectroscopic Profile of Tetraethylene Glycol Monomethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetraethylene glycol monomethyl ether (CAS No. 23783-42-8), a versatile hydrophilic linker and solvent with significant applications in chemical synthesis, drug delivery, and materials science. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.71 | m | -OCH₂CH₂O- |

| ~3.67 | m | -OCH₂CH₂O- |

| ~3.65 | m | -OCH₂CH₂O- |

| ~3.60 | t | HO-CH ₂-CH₂-O- |

| ~3.56 | t | HO-CH₂-CH ₂-O- |

| ~3.38 | s | CH ₃-O- |

Note: The spectrum was reported to be acquired at 400 MHz in CDCl₃. The exact chemical shifts and multiplicities of the ethylene (B1197577) glycol protons can vary due to overlapping signals and are often reported as a complex multiplet. Data is compiled from publicly available spectra.[1][2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~72.5 | HO-C H₂- |

| ~71.9 | -OC H₂CH₂O- |

| ~70.6 | -OC H₂CH₂O- |

| ~70.3 | -OC H₂CH₂O- |

| ~61.7 | HO-CH₂-C H₂-O- |

| ~59.0 | C H₃-O- |

Note: The chemical shifts for the internal ethylene glycol carbons can be very similar and may overlap. The assignments are based on typical values for oligo(ethylene glycol) methyl ethers.

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch (alcohol) |

| 2970 - 2850 | Strong | C-H Stretch (alkane) |

| 1150 - 1085 | Strong | C-O Stretch (ether) |

Note: This table represents characteristic absorption bands for this class of compounds. The broad O-H stretch is indicative of hydrogen bonding.[3][4][5][6][7][8]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 59 | 100.0 | [CH₃OCH₂CH₂]⁺ |

| 45 | 92.2 | [CH₂OCH₃]⁺ or [HOCH₂]⁺ |

| 89 | 53.4 | [CH₃OCH₂CH₂OCH₂]⁺ |

| 58 | 50.4 | [C₂H₂O]⁺ fragment |

| 87 | 24.7 | [HOCH₂CH₂OCH₂]⁺ |

| 103 | 25.9 | [CH₃(OCH₂CH₂)₂]⁺ |

| 31 | 20.4 | [CH₂OH]⁺ |

| 44 | 16.4 | [C₂H₄O]⁺ |

| 29 | 13.4 | [C₂H₅]⁺ |

| 88 | 11.3 | Fragment |

| 133 | 8.6 | [CH₃(OCH₂CH₂)₃]⁺ |

Note: The fragmentation pattern is characterized by the cleavage of C-O and C-C bonds, leading to a series of oxonium ions. The base peak is observed at m/z 59. The molecular ion [M]⁺ at m/z 208 is often weak or absent in EI-MS. Data is based on typical fragmentation of polyethylene (B3416737) glycol ethers and publicly available mass spectra.[1][9][10]

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of oligo(ethylene glycol) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer is recommended for better resolution of the overlapping ethylene glycol signals.

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12 ppm.

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a single drop of the neat liquid sample directly onto the ATR crystal. This is the simplest method for liquid samples.

-

-

Sample Preparation (Neat Liquid on Salt Plates):

-

Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal or clean salt plates.

-

Acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

-

Dilute the sample in a volatile solvent such as dichloromethane (B109758) or methanol.

-

Inject 1 µL of the diluted sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The GC will separate the analyte from the solvent and introduce it into the mass spectrometer's ion source.

-

-

Instrumentation:

-

A GC-MS system equipped with an electron ionization (EI) source and a quadrupole or ion trap mass analyzer.

-

-

Ionization and Fragmentation:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.[1]

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Scan Range: m/z 30 to 300.

-

-

Data Processing:

-

The mass spectrum is generated by plotting the relative abundance of the detected ions against their m/z values.

-

Identify the base peak and characteristic fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. TETRAETHYLENEGLYCOL MONOMETHYL ETHER(23783-42-8) 13C NMR spectrum [chemicalbook.com]

- 2. TETRAETHYLENEGLYCOL MONOMETHYL ETHER(23783-42-8) 1H NMR [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR _2007 [uanlch.vscht.cz]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

- 10. maxwellsci.com [maxwellsci.com]

An In-depth Technical Guide to the 1H NMR Spectrum of Tetraethylene Glycol Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tetraethylene glycol monomethyl ether. The information contained herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this compound and related poly(ethylene glycol) (PEG) derivatives.

Introduction

This compound, also known as methyl-tetraethylene glycol (m-TEG), is a hydrophilic organic compound with the chemical formula C9H20O5.[1][2] Its structure consists of a methyl ether group capping one end of a tetraethylene glycol chain, with a terminal hydroxyl group at the other end. This amphiphilic nature makes it a valuable component in various applications, including as a solvent, a surfactant, and a linker in bioconjugation and drug delivery systems. Accurate characterization of its chemical structure is paramount, and 1H NMR spectroscopy is a primary analytical technique for this purpose.

Molecular Structure and Proton Environments

The molecular structure of this compound features several distinct proton environments, which give rise to a characteristic 1H NMR spectrum. The protons are labeled alphabetically from the methyl ether end to the hydroxyl end for clarity in the following sections.

CH3-O-(CH2-CH2-O)3-CH2-CH2-OH

-

Protons a: The three protons of the terminal methyl group (CH3-O-).

-

Protons b: The two protons of the methylene (B1212753) group adjacent to the methyl ether (-O-CH2-CH2-O-).

-

Protons c, d, e: The protons of the internal ethylene (B1197577) glycol units. Due to their similar chemical environments, these signals often overlap, forming a complex multiplet. For the purpose of this guide, we will consider them as a group.

-

Protons f: The two protons of the methylene group adjacent to the terminal hydroxyl group (-O-CH2-CH2-OH).

-

Protons g: The two protons of the methylene group directly bonded to the terminal hydroxyl group (-CH2-OH).

-

Proton h: The single proton of the terminal hydroxyl group (-OH). The chemical shift of this proton is highly dependent on concentration, temperature, and solvent.

Quantitative 1H NMR Data

The following table summarizes the expected 1H NMR spectral data for this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

| Proton Label | Chemical Shift (δ, ppm) | Inferred Multiplicity | Integration |

| a (CH3-) | ~3.38 | Singlet (s) | 3H |

| b (-OCH2-) | ~3.55 | Triplet (t) | 2H |

| c, d, e (-OCH2CH2O-) | ~3.64 - 3.67 | Multiplet (m) | 12H |

| f (-OCH2-) | ~3.71 | Triplet (t) | 2H |

| g (-CH2OH) | ~3.59 | Triplet (t) | 2H |

| h (-OH) | Variable | Singlet (s, broad) | 1H |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency. The signals for protons c, d, and e are often unresolved and appear as a large multiplet.

Visualization of Signaling Pathways

The following diagram illustrates the molecular structure of this compound and the logical relationships between the distinct proton environments that give rise to the observed 1H NMR signals.

Caption: Molecular structure and 1H NMR signal correspondence.

Experimental Protocol

The following is a detailed protocol for acquiring a high-quality 1H NMR spectrum of this compound.

5.1. Materials and Equipment

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl3) with 0.03% v/v tetramethylsilane (B1202638) (TMS) or other suitable deuterated solvent (e.g., D2O, DMSO-d6)

-

NMR tube (5 mm diameter)

-

Pipettes and vials

-

NMR spectrometer (e.g., 300 MHz or higher)

5.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

5.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl3).

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

-

Set the following acquisition parameters (values may be optimized for the specific instrument):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Receiver Gain (RG): Adjust to avoid signal clipping.

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

-

Spectral Width (SW): Typically 10-15 ppm.

-

Temperature: 298 K (25 °C).

-

5.4. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum manually or automatically to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all the signals in the spectrum.

-

Analyze the multiplicities (singlet, triplet, multiplet) and coupling constants for each signal.

Conclusion

This guide has provided a detailed overview of the 1H NMR spectrum of this compound, including quantitative data, a visual representation of the molecular structure and its corresponding NMR signals, and a comprehensive experimental protocol. This information serves as a valuable resource for the structural verification and characterization of this important compound in various scientific and industrial applications.

References

In-Depth Technical Guide to 13C NMR Analysis of Tetraethylene Glycol Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of tetraethylene glycol monomethyl ether (TTEGME), a crucial raw material and intermediate in various scientific and pharmaceutical applications. Understanding its spectral characteristics is paramount for quality control, structural confirmation, and reaction monitoring.

Introduction

This compound (CAS: 23783-42-8), also known as methyl-PEG4-alcohol, is a hydrophilic, monofunctional polyethylene (B3416737) glycol (PEG) derivative. Its defined chain length and terminal functional groups (a methoxy (B1213986) group at one end and a hydroxyl group at the other) make it a valuable building block in drug delivery systems, bioconjugation, and as a surfactant. 13C NMR spectroscopy is a powerful analytical technique for verifying the identity and purity of TTEGME by providing a unique fingerprint of its carbon skeleton.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound is characterized by a set of distinct signals corresponding to the nine carbon atoms in its structure. Due to the repetitive ethylene (B1197577) glycol units, several carbon signals will have similar chemical shifts. The assignments are based on the expected electronic environment of each carbon atom, with carbons closer to the electron-withdrawing oxygen atoms appearing further downfield.

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom Assignment | Predicted Chemical Shift (ppm) |

| a (-OCH₃) | ~59.0 |

| b (CH₃O-C H₂-) | ~72.0 |

| c, d, e, f (-O-C H₂-C H₂-O-) | ~70.5 |

| g (-C H₂-CH₂-OH) | ~72.5 |

| h (-CH₂-C H₂-OH) | ~61.7 |

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument parameters.

Molecular Structure and NMR Assignments

The structure of this compound and the assignment of each carbon atom are illustrated below. This logical relationship is fundamental to interpreting the 13C NMR spectrum.

Experimental Protocol

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

4.1. Materials and Equipment

-

This compound (≥98% purity)

-

Deuterated chloroform (B151607) (CDCl₃, 99.8 atom % D)

-

5 mm NMR tubes

-

Pasteur pipette

-

Volumetric flask

-

NMR spectrometer (e.g., 400 MHz or higher)

4.2. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Mixing: Gently swirl the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any potential microparticles, carefully transfer the solution into a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.